Anhydro abiraterone

Beschreibung

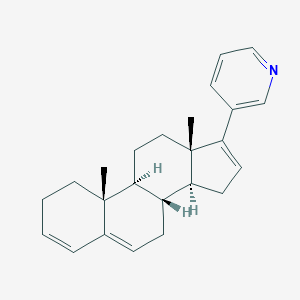

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZGFPQCCUTDPH-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273491 | |

| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-20-6 | |

| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydro abiraterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRO ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydro Abiraterone: A Technical Guide for Researchers

Anhydro abiraterone (B193195) , identified by the CAS number 154229-20-6 , is a key impurity associated with the synthesis of Abiraterone Acetate (B1210297), a crucial drug in the treatment of prostate cancer.[1][2][3] This technical guide provides an in-depth overview of anhydro abiraterone, including its chemical properties, formation, and analytical methodologies for its detection and characterization, aimed at researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

A clear understanding of the fundamental properties of this compound is essential for its study and control as a pharmaceutical impurity. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 154229-20-6 | [1][2] |

| Molecular Formula | C₂₄H₂₉N | |

| Molecular Weight | 331.49 g/mol or 331.5 g/mol | |

| IUPAC Name | 3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine | |

| Synonyms | 17-(Pyridin-3-yl)androsta-3,5,16-triene |

Formation and Synthesis Context

This compound is primarily formed as an impurity during the synthesis of abiraterone acetate. The synthesis of abiraterone acetate typically starts from dehydroepiandrosterone (B1670201) and involves several chemical transformations. The formation of the anhydro impurity can occur under certain reaction conditions, particularly during steps involving dehydration or elimination reactions.

Forced Degradation Studies

Forced degradation studies of abiraterone acetate are critical for understanding the potential formation of impurities like this compound under various stress conditions. These studies help in developing stability-indicating analytical methods.

| Stress Condition | Reagents and Conditions | Degradation of Abiraterone Acetate | Reference |

| Acidic Hydrolysis | 0.1 N HCl, reflux at 80°C for 30 minutes | Significant degradation (e.g., 62.72% or 65.25%) | |

| Alkaline Hydrolysis | 0.1 N NaOH, heating at 50°C or 80°C for 30 minutes | Significant degradation (e.g., 16.99% or 14.78%) | |

| Oxidative Degradation | 3% or 30% H₂O₂, at 40°C for 30 minutes | Minimal degradation | |

| Thermal Degradation | Solid state at 80°C for 7 days or solution at 105°C for 30 minutes | Minimal degradation | |

| Photolytic Degradation | Exposure to UV light for 7 days | Minimal degradation |

Experimental Protocols: Analytical Characterization

The detection and quantification of this compound as an impurity in abiraterone acetate are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability-Indicating RP-HPLC Method

A robust stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | Capcell PAK C18 MG-III (100×4.6 mm, 3 µm) |

| Mobile Phase | 0.1% acetic acid and acetonitrile |

| Flow Rate | 1.2 ml/min |

| Detection Wavelength | 251 nm |

| Reference |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Sample Solution: Accurately weigh and dissolve the abiraterone acetate drug substance or product in the diluent to a known concentration.

-

Spiked Solution: To confirm the specificity of the method, a solution of abiraterone acetate can be spiked with a known amount of the this compound reference standard.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the distinct biological activity or interaction of this compound with specific signaling pathways. Its primary relevance is as a process-related impurity and degradation product of abiraterone acetate. The biological activity of the parent drug, abiraterone, is well-established as an inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. The presence of impurities such as this compound is monitored and controlled to ensure the safety and efficacy of the final drug product.

Conclusion

This compound is a critical quality attribute to monitor during the manufacturing and stability testing of abiraterone acetate. A thorough understanding of its formation, coupled with robust and validated analytical methods, is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This technical guide provides a foundational understanding for researchers and professionals working with abiraterone acetate and its related impurities.

References

Anhydro Abiraterone: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro abiraterone (B193195), systematically named 17-(Pyridin-3-yl)androsta-3,5,16-triene, is a significant impurity and degradation product associated with the synthesis and stability of Abiraterone Acetate (B1210297).[1][2] Abiraterone Acetate is a crucial therapeutic agent in the treatment of metastatic castration-resistant prostate cancer. The presence of impurities such as Anhydro abiraterone can impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of its synthesis and a comprehensive characterization are paramount for quality control and regulatory compliance in the pharmaceutical industry. This technical guide provides an in-depth overview of the synthesis and characterization of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 17-(Pyridin-3-yl)androsta-3,5,16-triene | [2] |

| CAS Number | 154229-20-6 | [2][3] |

| Molecular Formula | C₂₄H₂₉N | |

| Molecular Weight | 331.49 g/mol | |

| Appearance | White Powder |

Synthesis of this compound

This compound is primarily formed as a process-related impurity during the synthesis of Abiraterone Acetate and can also arise from the degradation of Abiraterone Acetate under certain stress conditions.

Formation as a Byproduct in Abiraterone Acetate Synthesis

The synthesis of Abiraterone Acetate often involves the reaction of dehydroepiandrosterone (B1670201) acetate with trifluoromethanesulfonic anhydride, followed by a Suzuki coupling reaction. During the initial step, the formation of an enol triflate intermediate can lead to the elimination of the triflate group, resulting in the formation of the ∆³,⁵,¹⁶-triene system characteristic of this compound. The use of certain bases and reaction conditions can influence the yield of this impurity.

Synthesis via Forced Degradation of Abiraterone Acetate

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance. This compound has been identified as a significant degradant of Abiraterone Acetate, particularly under acidic conditions.

Experimental Protocol: Acidic Degradation of Abiraterone Acetate

This protocol outlines a general procedure for the generation of this compound through the acid-catalyzed degradation of Abiraterone Acetate.

Materials:

-

Abiraterone Acetate

-

0.1 N Hydrochloric Acid (HCl)

-

Methanol (B129727) or Acetonitrile (HPLC grade)

-

Sodium Bicarbonate solution (for neutralization)

-

Round bottom flask with reflux condenser

-

Heating mantle or water bath

-

HPLC system for monitoring

Procedure:

-

Prepare a stock solution of Abiraterone Acetate in a suitable organic solvent (e.g., methanol or acetonitrile).

-

To a round bottom flask, add a known volume of the Abiraterone Acetate stock solution and an equal volume of 0.1 N HCl.

-

Heat the mixture at 80°C under reflux for a specified period (e.g., 30 minutes).

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC.

-

Upon completion of the reaction (as indicated by the formation of the this compound peak and consumption of the starting material), cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While specific, publicly available, detailed peak assignments for this compound are scarce, the expected chemical shifts can be inferred from the structure and comparison with similar steroidal compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the pyridine (B92270) ring protons would be expected in the aromatic region (δ 7.0-8.5 ppm).

-

Olefinic Protons: Protons on the double bonds of the steroidal nucleus (C3, C4, C6, and C16) would appear in the olefinic region (δ 5.0-6.5 ppm).

-

Aliphatic Protons: A complex series of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the steroidal backbone.

-

Methyl Protons: Singlet signals for the angular methyl groups (C18 and C19).

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the pyridine ring carbons.

-

Olefinic Carbons: Signals for the carbons involved in the double bonds of the steroidal nucleus.

-

Aliphatic Carbons: A series of signals for the saturated carbons of the steroid skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak: In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 332.2.

-

Fragmentation Pattern: The fragmentation of the molecule under MS/MS conditions would likely involve characteristic losses from the steroidal backbone and the pyridine ring, aiding in structural confirmation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway Context

As this compound is an impurity of Abiraterone Acetate, its biological activity is not the primary focus of study. However, understanding the mechanism of action of the parent drug is crucial for context. Abiraterone, the active metabolite of Abiraterone Acetate, is an inhibitor of CYP17A1, an enzyme critical for androgen biosynthesis. By inhibiting this enzyme, Abiraterone reduces the levels of androgens that stimulate the growth of prostate cancer cells.

Caption: Simplified androgen biosynthesis pathway and the inhibitory action of Abiraterone.

Conclusion

The synthesis and thorough characterization of this compound are critical for ensuring the quality and safety of Abiraterone Acetate drug products. This technical guide provides a foundational understanding of the synthetic routes, primarily through forced degradation, and the analytical techniques required for its characterization. The provided experimental framework and logical workflows serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research into the specific conditions that favor the formation of this compound can lead to improved manufacturing processes for Abiraterone Acetate with lower impurity profiles.

References

Anhydro-abiraterone Formation from Abiraterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone (B193195) acetate (B1210297), a key therapeutic agent in the management of castration-resistant prostate cancer, is susceptible to degradation, leading to the formation of impurities that can impact its safety and efficacy.[1] Among these, anhydro-abiraterone is a significant degradation product formed under specific stress conditions.[2] This technical guide provides an in-depth analysis of the formation of anhydro-abiraterone from abiraterone acetate, detailing the reaction pathways, influencing factors, and quantitative data from forced degradation studies. Experimental protocols for stress testing and analytical methods for detection are also presented to aid researchers in monitoring and controlling this critical impurity.

Introduction

Abiraterone acetate is the acetate ester of abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is crucial for androgen biosynthesis.[3][4] By depleting androgen levels, abiraterone acetate effectively slows the progression of prostate cancer.[1] However, as a complex steroidal molecule, abiraterone acetate can undergo degradation, leading to the formation of various impurities. Anhydro-abiraterone, also known as 17-(Pyridin-3-yl)androsta-3,5,16-triene, is a notable impurity that can arise during synthesis and storage, particularly under stress conditions. Understanding the formation of this impurity is critical for ensuring the quality, stability, and safety of abiraterone acetate drug products.

Formation Pathway of Anhydro-abiraterone

The conversion of abiraterone acetate to anhydro-abiraterone is primarily a degradation process. While the precise mechanism is not extensively detailed in the provided literature, the transformation likely involves the elimination of the acetate group and a subsequent rearrangement of the steroid's A and B rings to form a conjugated diene system. This type of reaction is often catalyzed by acidic or basic conditions.

Forced degradation studies have consistently shown that abiraterone acetate is particularly susceptible to degradation under acidic and alkaline hydrolysis. These conditions promote the elimination of the acetate group from the C3 position and the subsequent loss of a proton, leading to the formation of the more stable conjugated diene system characteristic of anhydro-abiraterone.

References

Anhydro Abiraterone Impurity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone (B193195) acetate (B1210297) is a critical therapeutic agent in the management of advanced prostate cancer. The control of impurities in the drug substance is paramount to ensure its safety, efficacy, and stability. This technical guide provides an in-depth examination of a key impurity, anhydro abiraterone. Detailed herein are its discovery, plausible formation pathways, and its significance from a regulatory and pharmaceutical quality perspective. This document also outlines comprehensive experimental protocols for the identification and quantification of this compound, ensuring precise and reliable monitoring during drug development and manufacturing.

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1][2] By blocking androgen production, it serves as an effective hormonal therapy for patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC).[1] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of abiraterone acetate can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.

One such process-related impurity is this compound, chemically known as 17-(Pyridin-3-yl)androsta-3,5,16-triene.[3] Its presence in the drug substance is an indicator of the control over the manufacturing process and potential degradation pathways. This guide will delve into the technical aspects of this specific impurity, providing a valuable resource for professionals in the pharmaceutical sciences.

Discovery and Formation of this compound

This compound has been identified as a specified impurity in the United States Pharmacopeia (USP) monograph for abiraterone acetate, highlighting its regulatory significance.[4] It is recognized as an impurity that can form during the synthesis of abiraterone acetate.

While the precise, documented moment of its initial discovery is not detailed in publicly available literature, its inclusion in pharmacopeial monographs indicates a thorough characterization during the drug development process. The formation of this compound is likely the result of a dehydration or elimination reaction involving an intermediate or the final abiraterone acetate molecule. One potential pathway involves the "elimination reaction of ethanoyl" from a triflate intermediate during synthesis, which can lead to the formation of such byproducts. This suggests that under certain reaction conditions, particularly those involving acidic or basic catalysts and heat, the loss of a water molecule or an acetate group from the steroidal backbone can occur, leading to the formation of the diene system characteristic of this compound.

Forced degradation studies, which are designed to identify potential degradation products under stress conditions such as acid, base, oxidation, and heat, are instrumental in predicting the formation of such impurities. While some studies on abiraterone acetate have identified various degradation products, the formation of this compound under specific stress conditions requires further explicit investigation.

Diagram: Plausible Formation Pathway of this compound

Caption: Plausible synthetic pathway leading to the formation of this compound.

Significance of this compound Impurity

The primary significance of this compound lies in its role as a critical quality attribute (CQA) for abiraterone acetate. Its presence and concentration must be carefully monitored and controlled to meet the stringent requirements of regulatory agencies.

Currently, there is a lack of publicly available data on the specific biological activity or toxicity of this compound. However, as a matter of principle in pharmaceutical development, all impurities are considered potentially harmful unless proven otherwise. Nonclinical studies are typically conducted to qualify impurities, assessing their toxicological profile to establish safe limits in the final drug product. The qualification of impurities in abiraterone acetate has been performed, suggesting that the established limits for this compound are considered safe based on these nonclinical evaluations.

The potential for an impurity to have its own pharmacological activity, either synergistic or antagonistic to the API, or to exhibit unique toxicity, necessitates its diligent control. For instance, while abiraterone is a potent CYP17A1 inhibitor, it is unknown if this compound shares this activity or interacts with other biological targets. Therefore, maintaining the level of this compound below the qualified limit is crucial for ensuring the consistent safety and efficacy profile of abiraterone acetate.

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of this compound are essential for quality control in the manufacturing of abiraterone acetate. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable analytical techniques for this purpose.

UHPLC Method for Abiraterone Acetate and its Impurities

A stability-indicating UHPLC method has been developed for the simultaneous quantification of abiraterone acetate and its specified impurities, including this compound.

Table 1: UHPLC Method Parameters

| Parameter | Specification |

| Column | Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Formic acid in 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile (B52724) and Methanol |

| Elution | Gradient |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 50.0 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | To be optimized based on system sensitivity |

4.1.1. Preparation of Solutions

-

Dilution Solvent: A suitable mixture of organic solvent and aqueous buffer in which all analytes are soluble and stable.

-

Standard Stock Solution of Abiraterone Acetate: Accurately weigh and dissolve approximately 25 mg of abiraterone acetate reference standard in the dilution solvent in a 25 mL volumetric flask to obtain a concentration of 1.0 mg/mL.

-

Impurity Stock Solution: Individually and accurately weigh approximately 5 mg of each impurity, including this compound reference standard, and dissolve in 100% acetonitrile in a 50 mL volumetric flask to obtain a stock solution with a concentration of 0.10 mg/mL.

-

Spiked Standard Solution: To a 50 mL volumetric flask containing approximately 50 mg of abiraterone acetate reference standard, add 1.0 mL of each impurity stock solution. Dilute to volume with the dilution solvent. This results in a spiked standard solution where each impurity is at a 0.20% level relative to abiraterone acetate.

4.1.2. Chromatographic Procedure

Equilibrate the UHPLC system with the mobile phase. Inject the blank (dilution solvent), the spiked standard solution, and the sample solution. The system suitability parameters, such as resolution between critical pairs, theoretical plates, and tailing factor, should be monitored to ensure the validity of the analytical run. The retention time of this compound in the sample chromatogram should correspond to that of the reference standard in the spiked standard solution.

Diagram: Experimental Workflow for Impurity Analysis

Caption: Workflow for the analysis of this compound impurity.

Conclusion

The this compound impurity is a critical parameter in the quality control of abiraterone acetate. Its formation, likely through a dehydration or elimination mechanism during synthesis, necessitates careful process control and monitoring. While its specific biological activity is not extensively documented, its control is essential for ensuring the safety and consistency of the drug product. The detailed UHPLC method provided in this guide offers a robust and reliable approach for the identification and quantification of this compound, enabling pharmaceutical scientists and researchers to maintain the high standards of quality required for this important anticancer therapeutic. Further research into the pharmacological and toxicological profile of this compound would provide a more complete understanding of its significance.

References

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of anhydro abiraterone (B193195), a critical process-related impurity encountered during the synthesis of the prostate cancer drug, abiraterone acetate (B1210297). The formation, identification, and quantification of this impurity are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the chemical properties of anhydro abiraterone, its mechanism of formation, and established analytical methodologies for its detection and control. Furthermore, it explores the biological context of abiraterone's mechanism of action and the potential implications of impurities.

Introduction to Abiraterone and its Synthesis

Abiraterone acetate is an orally administered prodrug of abiraterone, a potent and selective inhibitor of the CYP17A1 enzyme.[1][2] CYP17A1 (17α-hydroxylase/C17,20-lyase) is a key enzyme in the androgen biosynthesis pathway, and its inhibition leads to a significant reduction in testosterone (B1683101) levels, which is critical in the treatment of castration-resistant prostate cancer.[3][4]

The synthesis of abiraterone acetate typically commences from dehydroepiandrosterone (B1670201) (DHEA) acetate. A common synthetic route involves the formation of a hydrazone intermediate, followed by a Barton vinyl iodide synthesis and a subsequent Suzuki-Mayura coupling reaction. Throughout this multi-step synthesis, various process-related impurities can be generated, one of the most notable being this compound.

This compound: A Key Process-Related Impurity

This compound, also known as 17-(3-pyridinyl)-androsta-3,5,16-triene, is a degradation product that can form during the synthesis of abiraterone acetate. It is characterized by the loss of the hydroxyl or acetate group at the C-3 position of the steroid's A-ring, resulting in the formation of a conjugated diene system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 154229-20-6 | |

| Molecular Formula | C24H29N | |

| Molecular Weight | 331.49 g/mol | |

| IUPAC Name | 3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine |

Formation Mechanism of this compound

This compound is primarily formed through an acid-catalyzed dehydration reaction of the 3β-hydroxy group of abiraterone or the elimination of the 3β-acetoxy group from abiraterone acetate. This elimination reaction is a common transformation for 3-hydroxy steroids in the presence of protic or Lewis acids.

Forced degradation studies of abiraterone acetate have demonstrated its susceptibility to degradation under acidic and alkaline conditions, leading to the formation of degradation products. The acidic conditions can protonate the hydroxyl or acetate group, converting it into a good leaving group (water or acetic acid, respectively). Subsequent elimination of a proton from an adjacent carbon atom (C-4) results in the formation of the conjugated diene system characteristic of this compound.

Analytical Methodologies for Detection and Quantification

The control of this compound levels is a critical aspect of quality control in the manufacturing of abiraterone acetate. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most commonly employed analytical technique for the identification and quantification of this impurity.

Experimental Protocol: HPLC-UV Method

The following is a representative HPLC-UV method for the analysis of abiraterone acetate and its impurities, including this compound.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

4.1.2. Sample Preparation

A solution of the abiraterone acetate drug substance is prepared in a suitable diluent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a known concentration.

4.1.3. System Suitability

System suitability parameters, including resolution, tailing factor, and theoretical plates, should be established using a reference standard mixture containing abiraterone acetate and known impurities, including this compound. The United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets provides a system suitability mixture and acceptance criteria.

Table 2: Typical Chromatographic Parameters

| Compound | Relative Retention Time (RRT) |

| Abiraterone Acetate | 1.00 |

| This compound | ~1.29 |

Note: RRT values can vary depending on the specific chromatographic conditions.

Quantitative Data and Regulatory Limits

The acceptable level of this compound in abiraterone acetate is controlled by pharmacopeial monographs and regulatory guidelines. While specific batch-to-batch levels are proprietary, the USP monograph for Abiraterone Acetate Tablets provides acceptance criteria for various impurities. It is crucial for manufacturers to adhere to these limits to ensure the quality and safety of the drug product.

Table 3: Impurity Levels in Abiraterone Acetate Synthesis (Illustrative)

| Impurity | Typical Level (%) | Control Strategy |

| Deacylated Impurity | < 0.5 | Control of reaction time and temperature in hydrazone formation |

| 17-Methyl Impurity | Variable | Optimization of Barton vinyl iodide synthesis |

| This compound (Diene Impurity) | < 0.2 | Control of pH and temperature in final steps and purification |

| Other unspecified impurities | < 0.1 | Process optimization and purification |

Note: These values are illustrative and may not represent actual batch data. Specific limits are set by regulatory bodies.

Biological Context and Impact of Impurities

Abiraterone exerts its therapeutic effect by inhibiting CYP17A1, thereby blocking androgen synthesis. The presence of impurities in the drug substance could potentially alter the efficacy or safety profile of the final drug product.

Abiraterone's Mechanism of Action

Potential Impact of this compound

While specific data on the biological activity of this compound is limited in publicly available literature, it is a regulatory requirement to assess the potential impact of any impurity. The structural difference between abiraterone and this compound, particularly the presence of the conjugated diene system, could potentially alter its binding affinity to the CYP17A1 enzyme or other biological targets. The genotoxic potential of impurities is also a critical consideration in drug development. Further studies would be required to fully elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This compound is a significant process-related impurity in the synthesis of abiraterone acetate. Its formation, primarily through acid-catalyzed dehydration, must be carefully controlled to ensure the quality and safety of the final drug product. Robust analytical methods, such as HPLC-UV, are essential for the accurate quantification of this impurity. This technical guide provides a foundational understanding of this compound for researchers and professionals involved in the development, manufacturing, and quality control of abiraterone acetate. A thorough understanding and control of such process-related impurities are paramount in the production of high-quality and safe pharmaceuticals.

References

- 1. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105461777A - Purification method of abiraterone acetate - Google Patents [patents.google.com]

- 4. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

Degradation of Abiraterone Acetate: A Technical Guide to the Formation of Anhydro Abiraterone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathways of abiraterone (B193195) acetate (B1210297), with a specific focus on the formation of the critical degradation product, anhydro abiraterone. Abiraterone acetate, a prodrug of the potent CYP17A1 inhibitor abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1][2] Understanding its stability and degradation profile is paramount for ensuring drug quality, safety, and efficacy. This document provides a comprehensive overview of the chemical transformations involved, supported by quantitative data from forced degradation studies, detailed experimental protocols, and visualizations of the degradation pathways and experimental workflows.

Core Degradation Pathways

Abiraterone acetate is susceptible to degradation under various stress conditions, most notably hydrolysis and dehydration. While hydrolysis of the C-3 acetate group to form the active pharmaceutical ingredient (API), abiraterone, is the primary degradation pathway observed under both acidic and alkaline conditions, the formation of this compound through a dehydration mechanism is a significant consideration, particularly under acidic stress.[3][4] this compound is recognized as a specified impurity in the United States Pharmacopeia (USP) monograph for abiraterone acetate.[5]

Primary Degradation Pathway: Hydrolysis to Abiraterone

The principal degradation route for abiraterone acetate involves the hydrolysis of the ester linkage at the C-3 position of the steroid nucleus. This reaction yields abiraterone and acetic acid. This process is readily catalyzed by both acid and base.

Secondary Degradation Pathway: Formation of this compound

This compound is a degradation product formed through the loss of a water molecule from the abiraterone structure. This dehydration process is theorized to be an acid-catalyzed reaction involving the hydroxyl group at the C-3 position of abiraterone, which is formed from the initial hydrolysis of abiraterone acetate. The proposed mechanism involves protonation of the hydroxyl group, followed by the elimination of a water molecule and a subsequent rearrangement of the double bonds within the steroid's A and B rings to form a more stable, conjugated system.

Quantitative Analysis of Degradation

Forced degradation studies are instrumental in elucidating the stability of a drug substance. The following table summarizes the quantitative data from such studies performed on abiraterone acetate, highlighting the extent of degradation under various stress conditions.

| Stress Condition | Reagents and Conditions | Degradation (%) | Primary Degradation Product | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 80°C, 30 min | 62.72% | Abiraterone | |

| 0.1 N HCl, 80°C, 30 min | 65.25% | Abiraterone | ||

| Alkaline Hydrolysis | 0.1 N NaOH, 50°C, 30 min | 16.99% | Abiraterone | |

| 0.1 N NaOH, 80°C, 30 min | 14.78% | Abiraterone | ||

| Oxidative Degradation | 30% H₂O₂, 40°C, 30 min | 0.26% | Not specified | |

| 3% H₂O₂ | < 2% | Not specified | ||

| Thermal Degradation | 80°C, 7 days (solid state) | 1.09% | Not specified | |

| 105°C, 30 min | < 2% | Not specified | ||

| Photolytic Degradation | UV radiation, 365 nm, 3 hours | < 2% | Not specified | |

| Not specified | 0.34% | Not specified |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on abiraterone acetate, as synthesized from the available literature.

Preparation of Stock Solution

A stock solution of abiraterone acetate (e.g., 1 mg/mL) is prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol.

Stress Conditions

-

Acidic Hydrolysis : 1 mL of the stock solution is mixed with 1 mL of 0.1 N HCl and refluxed at 80°C for 30 minutes. The solution is then cooled to room temperature and neutralized with 0.1 N NaOH.

-

Alkaline Hydrolysis : 1 mL of the stock solution is mixed with 1 mL of 0.1 N NaOH and heated at 50°C for 30 minutes. The solution is then cooled to room temperature and neutralized with 0.1 N HCl.

-

Oxidative Degradation : 1 mL of the stock solution is mixed with 1 mL of 30% hydrogen peroxide (H₂O₂) and kept at 40°C for 30 minutes. The solution is then cooled.

-

Thermal Degradation : A known quantity of solid abiraterone acetate is placed in a hot air oven at 80°C for 7 days.

-

Photolytic Degradation : A solution of abiraterone acetate is exposed to UV radiation (e.g., at 365 nm) for a specified duration (e.g., 3 hours).

Analytical Method

The degradation samples are typically analyzed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Column : Capcell PAK C18 MG-III (100×4.6 mm, 3 µm) or equivalent.

-

Mobile Phase : A mixture of 0.1% acetic acid and acetonitrile (e.g., 11:89 v/v).

-

Flow Rate : 1.2 mL/min.

-

Detection : UV at 251 nm.

Visualizations

Degradation Pathway of Abiraterone Acetate

Caption: Proposed degradation pathway of Abiraterone Acetate.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

References

- 1. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. veeprho.com [veeprho.com]

Anhydro Abiraterone: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro abiraterone (B193195) is recognized primarily as a process-related impurity formed during the synthesis of Abiraterone acetate (B1210297).[1][2] Abiraterone acetate is a potent inhibitor of the CYP17A1 enzyme and a key therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[2] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the physicochemical properties of impurities such as Anhydro abiraterone is critical for analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.[1] This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, methods for its determination, and its relationship to the androgen biosynthesis pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data has been compiled from various chemical databases and scientific publications.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₉N | |

| Molecular Weight | 331.49 g/mol | |

| CAS Number | 154229-20-6 | |

| Appearance | Off-White to Pale Beige Solid / White Powder | |

| Melting Point | 118 - 122 °C | |

| Boiling Point | 475.0 ± 45.0 °C (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| pKa | 5.31 ± 0.12 (Predicted) | |

| LogP | 6.2038 (Calculated) | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

Signaling Pathway Context: Androgen Biosynthesis

This compound is an impurity of Abiraterone, a drug that targets the androgen biosynthesis pathway. Abiraterone works by inhibiting CYP17A1, a critical enzyme responsible for the production of androgens that can stimulate the growth of prostate cancer cells. The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by Abiraterone.

Experimental Protocols: Determination of this compound

RP-HPLC Method for the Determination of Abiraterone Acetate and its Impurities

This section details a representative RP-HPLC method for the analysis of Abiraterone acetate and its related substances, including this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Abiraterone acetate and its process-related and degradation impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Volumetric flasks and pipettes

Chromatographic Conditions:

-

Column: Kinetex C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient mixture of a buffer solution and an organic solvent.

-

Buffer (A): 1 g of KH₂PO₄ in 1000 mL of water, with the pH adjusted to 3.1 using orthophosphoric acid.

-

Organic Solvent (B): Acetonitrile (B52724).

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: Typically 10-20 µL.

Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile is commonly used.

-

Standard Solution: A known concentration of Abiraterone acetate reference standard is prepared in the diluent.

-

Impurity Stock Solution: A stock solution containing known concentrations of this compound and other relevant impurities is prepared.

-

Sample Solution: The Abiraterone acetate bulk drug or a powdered tablet formulation is accurately weighed and dissolved in the diluent to achieve a target concentration.

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent as a blank to ensure a clean baseline.

-

Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility.

-

Inject the impurity stock solution to determine the retention times of each impurity, including this compound.

-

Inject the sample solution.

-

Identify and quantify this compound and other impurities in the sample by comparing their peak areas and retention times with those of the standards.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The following diagram illustrates a general workflow for the RP-HPLC analysis of Abiraterone acetate and its impurities.

Conclusion

This technical guide has provided a summary of the currently available physicochemical data for this compound. As an impurity of a significant therapeutic agent, understanding these properties is essential for maintaining drug quality and safety. The provided experimental protocol for RP-HPLC offers a robust method for the detection and quantification of this compound in pharmaceutical samples. Further research into the specific experimental determination of the fundamental physicochemical properties of isolated this compound would be beneficial for a more complete characterization of this compound.

References

Anhydro Abiraterone Reference Standard: A Technical Guide for Researchers

Anhydro abiraterone (B193195) , a key impurity and degradant of the prostate cancer drug Abiraterone Acetate, is a critical reference standard for researchers, scientists, and drug development professionals. Its availability in high purity and with comprehensive characterization is essential for accurate analytical method development, validation, and routine quality control of Abiraterone Acetate drug substance and product. This technical guide provides an in-depth overview of the availability and purity of the Anhydro abiraterone reference standard, along with detailed experimental protocols for its analysis.

Availability and Supplier Overview

This compound reference standard is commercially available from a multitude of specialized chemical suppliers. These companies offer the standard in various quantities, typically ranging from milligrams to grams, to cater to the diverse needs of research and quality control laboratories.

Leading suppliers emphasize the high quality and comprehensive characterization of their this compound reference standards.[1][2] These standards are often accompanied by a Certificate of Analysis (CoA), which provides crucial information regarding the identity, purity, and characterization of the compound.[3] Some suppliers also provide a detailed Structure Elucidation Report (SER), offering in-depth analytical data to confirm the molecular structure of the reference standard.[1] Furthermore, many suppliers state that their reference standards comply with the stringent guidelines of major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP).[1]

Purity and Characterization

The purity of this compound reference standards is a critical parameter for its use in quantitative analysis. While the specific purity may vary between suppliers and batches, a purity of ≥98% is commonly reported. The CoA accompanying the reference standard will provide the exact purity value, determined by a combination of analytical techniques.

The comprehensive characterization of the reference standard typically includes data from the following analytical methods:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and impurity profile.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate and confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Thermogravimetric Analysis (TGA): To determine the water content.

The following table summarizes the typical purity and characterization data provided by suppliers for the this compound reference standard. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for lot-specific data.

| Parameter | Typical Specification/Data Provided |

| Purity (by HPLC) | ≥98% |

| Identity | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry |

| Molecular Formula | C₂₄H₂₉N |

| Molecular Weight | 331.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and DMSO |

| Storage | Recommended storage at 2-8°C, protected from light |

Experimental Protocols

Accurate and reliable analysis of this compound is crucial for quality control and stability studies of Abiraterone Acetate. The following are detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This method is suitable for the determination of the purity of this compound and for the separation of this compound from Abiraterone and other related impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of a buffered aqueous phase (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 3.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 235 nm or 252 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15-20 minutes, sufficient to elute all components of interest. |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The purity of this compound is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Level Quantification

This method is highly sensitive and selective, making it ideal for the quantification of trace levels of this compound in various matrices, including biological samples.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 50-150 mm x 2.1 mm, 1.7-3.5 µm particle size |

| Mobile Phase | A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B. |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 332.2 |

| Product Ion (m/z) | To be determined by direct infusion and optimization of the specific instrument. |

| Collision Energy | To be optimized for the specific instrument and transition. |

| Source Temperature | 350-500°C |

| Gas Flows | To be optimized for the specific instrument. |

Sample Preparation:

Sample preparation will depend on the matrix. For biological samples like plasma or serum, protein precipitation or solid-phase extraction (SPE) is typically required to remove interferences.

Procedure:

-

Develop and optimize the MRM transitions for this compound.

-

Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

-

Process the unknown samples using the same extraction procedure.

-

Analyze the calibration standards and unknown samples by LC-MS/MS.

-

Quantify the amount of this compound in the unknown samples by interpolating their response against the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows for acquiring and analyzing an this compound reference standard.

Caption: Workflow for Acquiring a Reference Standard.

Caption: Experimental Workflow for Purity Analysis.

References

Methodological & Application

Application Note: Quantification of Anhydroabiraterone in Abiraterone Acetate Bulk Drug by HPLC

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Anhydroabiraterone, a potential impurity and degradation product, in Abiraterone Acetate bulk drug substance. The described method is stability-indicating and has been developed based on a comprehensive review of existing validated analytical procedures. This document provides a complete protocol, including system suitability criteria, preparation of solutions, and detailed chromatographic conditions, making it suitable for implementation in quality control laboratories.

Introduction

Abiraterone Acetate is a prodrug of Abiraterone, a potent inhibitor of CYP17A1, and is used in the treatment of castration-resistant prostate cancer.[1] During the synthesis or storage of Abiraterone Acetate, process-related impurities and degradation products can arise. Anhydroabiraterone is a known impurity that needs to be monitored to ensure the quality, safety, and efficacy of the drug substance.[2]

Forced degradation studies have demonstrated that Abiraterone Acetate is susceptible to degradation under acidic and alkaline conditions, which can lead to the formation of impurities such as Anhydroabiraterone.[3][4][5] Therefore, a validated, stability-indicating HPLC method is crucial for the accurate quantification of this impurity. This application note provides a detailed protocol for this purpose.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent).

-

Software: Chromatography data acquisition and processing software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric glassware: Class A.

-

pH meter.

-

Sonicator.

-

Filter membranes: 0.45 µm nylon or PVDF.

Chemicals and Reagents

-

Acetonitrile: HPLC grade.

-

Methanol: HPLC grade.

-

Water: HPLC grade or Milli-Q water.

-

Potassium dihydrogen phosphate (B84403) (KH2PO4): Analytical grade.

-

Orthophosphoric acid (H3PO4): Analytical grade.

-

Abiraterone Acetate Bulk Drug: For analysis.

-

Anhydroabiraterone Reference Standard: For standard preparation.

Preparation of Solutions

-

Buffer Preparation (pH 3.1): Dissolve 1.0 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.1 with orthophosphoric acid.

-

Mobile Phase A: Buffer (pH 3.1).

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile and Water (90:10 v/v).

-

Standard Stock Solution of Anhydroabiraterone: Accurately weigh about 10 mg of Anhydroabiraterone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

-

Standard Solution: Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 10 µg/mL.

-

Sample Solution: Accurately weigh about 100 mg of Abiraterone Acetate bulk drug into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. This gives a concentration of 1000 µg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (Buffer, pH 3.1) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 25 | |

| 30 | |

| 32 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (for Anhydroabiraterone peak) | Not more than 2.0 |

| Theoretical Plates (for Anhydroabiraterone peak) | Not less than 2000 |

| % RSD for six replicate injections of Standard Solution | Not more than 5.0% |

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (n=3) |

| 1 | Data |

| 5 | Data |

| 10 | Data |

| 15 | Data |

| 20 | Data |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision (Repeatability)

| Sample ID | Anhydroabiraterone (%) |

| 1 | Data |

| 2 | Data |

| 3 | Data |

| 4 | Data |

| 5 | Data |

| 6 | Data |

| Mean | Data |

| Standard Deviation | Data |

| % RSD | ≤ 5.0% |

Table 3: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 50% | 5.0 | Data | Data |

| 100% | 10.0 | Data | Data |

| 150% | 15.0 | Data | Data |

| Mean % Recovery | 98.0% - 102.0% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC quantification of Anhydroabiraterone.

Caption: Experimental workflow for the HPLC analysis of Anhydroabiraterone.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of Anhydroabiraterone in Abiraterone Acetate bulk drug. The method is stability-indicating and can be readily implemented in a quality control setting to ensure the purity and quality of the active pharmaceutical ingredient. Adherence to the outlined protocol and system suitability criteria will ensure reliable and reproducible results.

References

- 1. ijrpr.com [ijrpr.com]

- 2. veeprho.com [veeprho.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

Development of a Stability-Indicating Assay for Anhydro abiraterone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and validating a stability-indicating assay for Anhydro abiraterone (B193195), a known impurity and degradation product of the anti-cancer drug Abiraterone Acetate. The provided protocols are intended to serve as a robust starting point for quality control, stability studies, and formulation development.

Introduction

Anhydro abiraterone is a critical process-related impurity and a potential degradant of Abiraterone Acetate, a key therapeutic agent for prostate cancer.[1][2] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. A stability-indicating analytical method is crucial for distinguishing and quantifying this compound in the presence of the active pharmaceutical ingredient (API), its other degradation products, and any process-related impurities. This application note details a high-performance liquid chromatography (HPLC) based method designed for this purpose.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (Commercially available)[1][3][4]

-

Abiraterone Acetate Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Formate (AR grade)

-

Formic Acid (AR grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric Acid (HCl, AR grade)

-

Sodium Hydroxide (NaOH, AR grade)

-

Hydrogen Peroxide (H₂O₂, 30%, AR grade)

Chromatographic Conditions

A robust UHPLC method has been developed for the simultaneous quantification of Abiraterone Acetate and its related substances, including this compound.

| Parameter | Condition |

| Instrument | UHPLC with PDA or UV detector |

| Column | Waters Acquity BEH C18, 150 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate with 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Gradient Elution | A time-based gradient program should be optimized for the separation of all relevant peaks. A typical gradient might involve varying the proportions of Mobile Phases A, B, and C over the run time. |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 2 µL |

Preparation of Solutions

-

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 100% acetonitrile) to obtain a stock solution of a known concentration (e.g., 0.10 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve over the desired concentration range.

-

Sample Preparation: The preparation of the drug substance or drug product samples will depend on the dosage form and should be developed to ensure complete extraction of the analytes.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. This compound can be formed from Abiraterone through the loss of a water molecule, particularly under acidic conditions.

-

Acid Hydrolysis: Treat the drug substance with 1 M HCl at ambient temperature. Samples should be withdrawn at various time points, neutralized, and diluted for analysis.

-

Base Hydrolysis: Treat the drug substance with 1 M NaOH at ambient temperature. Samples should be withdrawn, neutralized, and diluted for analysis.

-

Neutral Hydrolysis: Reflux the drug substance in water.

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH guidelines.

Data Presentation

The following tables summarize the expected quantitative data from the stability-indicating assay of this compound.

Table 1: Chromatographic Data

| Compound | Retention Time (min) | Relative Retention Time (vs. Abiraterone Acetate) |

| Abiraterone Acetate | To be determined | 1.00 |

| Abiraterone | To be determined | To be determined |

| This compound | To be determined | To be determined |

| Other Impurities/Degradants | To be determined | To be determined |

Table 2: Summary of Forced Degradation Studies for Abiraterone Acetate

| Stress Condition | % Degradation of Abiraterone Acetate | % Formation of this compound | Observations |

| Acid Hydrolysis (1 M HCl, RT) | To be determined | To be determined | Significant degradation, formation of Abiraterone and subsequently this compound is expected. |

| Base Hydrolysis (1 M NaOH, RT) | To be determined | To be determined | Degradation expected. |

| Oxidative (H₂O₂) | To be determined | To be determined | Potential for degradation. |

| Thermal (80°C) | To be determined | To be determined | Degradation may be observed. |

| Photolytic (UV/Vis) | To be determined | To be determined | Potential for degradation. |

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Specificity | No interference from blank, placebo, and other impurities at the retention time of this compound. | To be determined |

| Linearity (r²) | ≥ 0.999 | To be determined |

| Range | To be defined based on the expected levels of the impurity. | To be determined |

| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |

| Precision (% RSD) | ≤ 2.0% | To be determined |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | To be determined |

Visualizations

References

Protocol for Forced Degradation Studies of Abiraterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting forced degradation studies on abiraterone (B193195) acetate (B1210297). These studies are crucial for identifying potential degradation products, understanding the drug's stability profile, and developing stability-indicating analytical methods as mandated by regulatory agencies.

Introduction

Abiraterone acetate is a prodrug that is converted in vivo to its active metabolite, abiraterone, a potent inhibitor of CYP17A1, which is essential for androgen biosynthesis.[1] Forced degradation studies, or stress testing, are a critical component of the drug development process. They involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[2][3] The resulting degradation products are then identified and quantified to establish the drug's intrinsic stability and to develop analytical methods capable of separating the drug from its degradation products.[4][5]

Experimental Workflow

The overall workflow for a forced degradation study of abiraterone acetate is depicted in the following diagram.

Experimental Protocols

The following protocols outline the procedures for subjecting abiraterone acetate to various stress conditions. A stock solution of abiraterone acetate (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol) should be prepared first.

Acidic Hydrolysis

-

Mix 1 mL of the abiraterone acetate stock solution with 1 mL of 0.1 N hydrochloric acid (HCl).

-

Reflux the mixture at 80°C for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).

-

Dilute the final solution to a suitable concentration with the mobile phase for analysis.

Basic Hydrolysis

-

Mix 1 mL of the abiraterone acetate stock solution with 1 mL of 0.1 N sodium hydroxide (NaOH).

-

Heat the mixture at 50-80°C for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).

-

Dilute the final solution to a suitable concentration with the mobile phase.

Oxidative Degradation

-

Mix 1 mL of the abiraterone acetate stock solution with 1 mL of 3% to 30% hydrogen peroxide (H₂O₂).

-

Keep the mixture at a temperature ranging from 40°C to 60°C for 30 minutes.

-

Cool the solution to room temperature.

-

Dilute the final solution to a suitable concentration with the mobile phase.

Thermal Degradation

-

Solution State: Heat the abiraterone acetate stock solution in a hot air oven maintained at 80-105°C for 30 minutes to 7 days.

-

Solid State: Place a known amount of solid abiraterone acetate in a hot air oven at 80°C for 7 days.

-

After the specified time, cool the sample to room temperature.

-

If starting from a solid, dissolve the sample in a suitable solvent.

-

Dilute the solution to a suitable concentration for analysis.

Photolytic Degradation

-

Solution State: Expose the abiraterone acetate stock solution to UV light (e.g., in a UV chamber at 365 nm) for 3 hours.

-

Solid State: Spread a thin layer of solid abiraterone acetate in a shallow dish and expose it to UV light for 7 days.

-

After exposure, if starting from a solid, dissolve the sample in a suitable solvent.

-

Dilute the solution to a suitable concentration for analysis.

Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate and quantify abiraterone acetate from its degradation products.

Suggested RP-HPLC Conditions

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Capcell PAK C18 MG-III, 100×4.6 mm, 3 µm) |

| Mobile Phase | A mixture of 0.1% acetic acid and acetonitrile (e.g., 11:89 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 251 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (e.g., 25°C) |

Data Presentation

The quantitative results from forced degradation studies should be summarized in a table to facilitate comparison.

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation |

| Acidic Hydrolysis | 0.1 N HCl | 80°C | 30 min | 62.72% - 65.25% |

| Alkaline Hydrolysis | 0.1 N NaOH | 50°C - 80°C | 30 min | 14.78% - 16.99% |

| Oxidative Degradation | 3% - 30% H₂O₂ | 40°C - 60°C | 30 min | < 2% |

| Thermal Degradation | Hot Air Oven | 80°C - 105°C | 30 min - 7 days | < 2% |

| Photolytic Degradation | UV Light (365 nm) | Ambient | 3 hours - 7 days | < 2% |

Note: The percentage of degradation can vary depending on the exact experimental conditions. The primary degradation product observed under acidic and basic conditions is abiraterone, the hydrolyzed form of abiraterone acetate.

Conclusion

This protocol provides a comprehensive framework for conducting forced degradation studies on abiraterone acetate. The results from these studies are essential for understanding the stability of the drug substance, identifying potential degradants, and developing robust, stability-indicating analytical methods. Significant degradation is primarily observed under acidic and alkaline conditions, while the drug is relatively stable to oxidative, thermal, and photolytic stress. Adherence to these protocols will ensure the generation of reliable data to support drug development and regulatory submissions.

References

- 1. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products. | Semantic Scholar [semanticscholar.org]

Application Note: Isolation and Purification of Anhydro Abiraterone from Reaction Mixtures

Introduction

Anhydro abiraterone (B193195) is a known process-related impurity formed during the synthesis of Abiraterone Acetate (B1210297), a crucial active pharmaceutical ingredient (API) for the treatment of castration-resistant prostate cancer.[1][2] The presence and quantity of impurities such as anhydro abiraterone must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the isolation and purification of this compound from a synthetic reaction mixture. The methodology leverages standard chromatographic techniques to achieve high purity, suitable for use as a reference standard in analytical method development, validation, and quality control (QC) applications.[3]

Challenges in Purification

The primary challenge in isolating this compound lies in its structural similarity to abiraterone acetate and other related impurities. This necessitates a highly selective purification technique to effectively separate these closely related compounds. The protocol outlined below employs a combination of column chromatography and recrystallization to achieve the desired purity.

Experimental Protocols

1. Preliminary Treatment of the Reaction Mixture

Following the synthesis of abiraterone acetate, the crude reaction mixture contains the desired product, unreacted starting materials, by-products, and various impurities, including this compound. A preliminary work-up is essential to remove bulk impurities and prepare the mixture for chromatographic purification.

-

Protocol:

-

Upon completion of the synthetic reaction, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of cold water (20 mL).

-

Extract the organic components with a suitable solvent such as ethyl acetate (EtOAc) (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water (3 x 10 mL) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a residue.[4]

-

2. Isolation and Purification by Column Chromatography

Column chromatography is a critical step for the separation of this compound from the crude mixture. The choice of stationary and mobile phases is optimized for the resolution of structurally similar steroidal compounds.

-

Protocol:

-

Prepare a silica (B1680970) gel slurry (60-120 mesh) in the chosen mobile phase.

-

Pack a glass column with the slurry to the desired bed height.

-

Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane (B109758) (CH2Cl2).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of methanol (B129727) (MeOH) in dichloromethane (CH2Cl2). A typical gradient could start from 100% CH2Cl2 and gradually increase the concentration of MeOH to 1-2%.[4]

-

Collect fractions of approximately 10-20 mL.